molecular formula C6H10O2 B1314321 1-Methylcyclobutanecarboxylic acid CAS No. 32936-76-8

1-Methylcyclobutanecarboxylic acid

Cat. No.: B1314321
CAS No.: 32936-76-8
M. Wt: 114.14 g/mol
InChI Key: GCZGQVRHZLOCDD-UHFFFAOYSA-N
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Description

1-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is a cyclobutane derivative with a carboxylic acid functional group and a methyl substituent on the cyclobutane ring.

Biochemical Analysis

Biochemical Properties

1-Methylcyclobutanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in acid chlorination reactions and can be used as a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization . The interactions of this compound with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by binding to regulatory proteins and affecting their ability to interact with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature in a sealed container . Its degradation products can have different biochemical properties and may affect cellular processes differently. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s effects on cellular function and overall metabolism. For example, this compound can be metabolized by enzymes involved in fatty acid oxidation, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport of this compound can affect its availability for biochemical reactions and its overall impact on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular organelles. For instance, this compound may be localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Its subcellular localization is crucial for its role in biochemical pathways and cellular processes.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 1-Methylcyclobutanecarboxylic acid is unique due to its four-membered ring structure with a methyl substituent, which imparts distinct steric and electronic effects. These properties make it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGQVRHZLOCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509084
Record name 1-Methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32936-76-8
Record name 1-Methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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